Cas no 149353-95-7 (2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid)
2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
- N-Boc-7-hydroxycarbonyl-1,2,3,4-tetrahydroisoquinoline
- 2,7(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester
- 2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid
- 2-Boc-1,2,3,4-tetrahydro-isoquinoline-7-carboxylic acid
- 2-(TERT-BUTOXYCARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-7-CARBOXYLIC ACID.
- 2-Boc-1,2,3,4-Tetrahydroisoquinoline-7-Carboxylic Acid
- 2-t-Butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
- 3,4-Dihydro-1H-isoquinoline-2,7-dicarboxylic acid 2-tert-butyl ester
- N-Boc-1,2,3,4-tetrahydro-isoquinoline-7-carboxylic acid
- 2-Boc-1,2,3,4-tetrahydro-...
- 7-Isoquinolinecarboxylicacid-N-tertbutylester
- N-Boc-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
- 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
- FOOWPXAXLKCQAE-UHFFFAO
- CS-W006223
- 2-Boc-7-Carboxyl-1,2,3,4-Tetrahydroisoquinoline
- SCHEMBL622590
- DTXSID20597169
- 7-Isoquinolinecarboxylic acid-N-tertbutyl ester
- MFCD03094736
- 149353-95-7
- AKOS015910720
- EN300-120449
- FT-0650108
- 2-(TERT-BUTOXYCARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-7-CARBOXYLICACID
- Z1505711982
- A20060
- PB18583
- SY033629
- 2-(tert-Butoxycarbonyl) 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
- FOOWPXAXLKCQAE-UHFFFAOYSA-N
- DS-12232
- AMY38118
- DB-031541
- 2-(TERT-BUTOXYCARBONYL)-3,4-DIHYDRO-1H-ISOQUINOLINE-7-CARBOXYLIC ACID
-
- MDL: MFCD03094736
- Inchi: 1S/C15H19NO4/c1-15(2,3)20-14(19)16-7-6-10-4-5-11(13(17)18)8-12(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18)
- InChI Key: FOOWPXAXLKCQAE-UHFFFAOYSA-N
- SMILES: O(C(N1CC2C=C(C(=O)O)C=CC=2CC1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 277.13100
- Monoisotopic Mass: 277.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 388
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 66.8
Experimental Properties
- Density: 1.221
- Boiling Point: 429.3±45.0°C at 760 mmHg
- Flash Point: 213.4°C
- Refractive Index: 1.563
- PSA: 66.84000
- LogP: 2.61590
2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid Pricemore >>
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2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid Suppliers
2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
Introduction to 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (CAS No. 149353-95-7)
2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, identified by its CAS number 149353-95-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the tetrahydroisoquinoline family, a class of molecules known for their diverse biological activities and potential applications in drug development. The presence of a tert-butoxy carbonyl (Boc) group in its structure enhances its utility as an intermediate in synthetic chemistry, particularly in the preparation of more complex bioactive molecules.
The tert-butoxy carbonyl moiety is a protective group commonly employed in peptide synthesis and the preparation of amides, providing stability to the carboxylic acid functionality during various chemical transformations. This characteristic makes 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid a valuable building block for constructing peptidomimetics and other pharmacophores. The tetrahydroisoquinoline core is structurally reminiscent of several natural alkaloids and bioactive peptides, which have been extensively studied for their pharmacological properties.
Recent advancements in medicinal chemistry have highlighted the importance of tetrahydroisoquinoline derivatives in the development of drugs targeting neurological disorders, cardiovascular diseases, and cancer. The seven-membered lactam ring in 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid offers a scaffold that can be modified to fine-tune biological activity. The incorporation of functional groups such as amides or esters further expands its synthetic potential.
One of the most compelling aspects of 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is its role as a precursor in the synthesis of tetrahydroisoquinoline-based peptidomimetics. These peptidomimetics are designed to mimic the bioactivity of natural peptides while exhibiting improved pharmacokinetic properties. For instance, studies have demonstrated that derivatives of tetrahydroisoquinoline can interact with specific protein targets involved in signal transduction pathways relevant to neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
The protective nature of the Boc group allows for selective deprotection under mild acidic or basic conditions, making it an ideal candidate for multi-step synthetic routes. This flexibility is particularly advantageous when designing complex molecules where orthogonal functionalization is required. The compound's stability under various reaction conditions further underscores its utility as an intermediate in synthetic organic chemistry.
In the context of drug discovery, 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid has been explored as a scaffold for generating novel therapeutics. Researchers have leveraged its structural features to develop molecules with enhanced binding affinity and selectivity for disease-relevant targets. For example, modifications at the 1-position or 3-position of the tetrahydroisoquinoline ring have been investigated to optimize interactions with biological receptors.
The compound's relevance extends beyond academic research into industrial applications. Pharmaceutical companies and biotechnology firms utilize such intermediates to streamline drug development pipelines. The ability to efficiently synthesize and modify tetrahydroisoquinoline-based compounds like this one accelerates the discovery process by providing access to a diverse library of potential drug candidates.
From a chemical biology perspective, understanding the reactivity and stability of functional groups within complex molecules is crucial for designing effective synthetic strategies. The Boc-protected carboxylic acid in 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid exemplifies how structural features can be tailored to meet specific synthetic demands while maintaining functional integrity.
The synthesis of this compound typically involves multi-step organic transformations starting from readily available precursors. Key steps often include cyclization reactions to form the tetrahydroisoquinoline core followed by functional group manipulations such as carboxylation and Boc protection. Advances in catalytic methods have further refined these processes, enabling higher yields and purities.
Future research directions may explore novel derivatives of this compound with enhanced bioactivity or improved pharmacokinetic profiles. Computational modeling and high-throughput screening techniques are likely to play pivotal roles in identifying promising candidates for further optimization.
In summary,2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (CAS No. 149353-95-7) represents a significant advancement in pharmaceutical chemistry due to its versatile utility as an intermediate and its potential applications in drug development. Its structural features make it an ideal candidate for generating novel bioactive molecules with therapeutic implications across multiple disease areas.
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